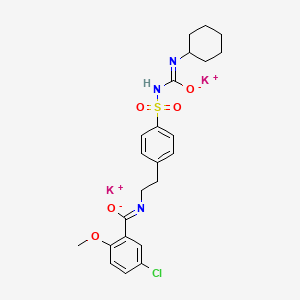

Glyburide potassium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Glyburide potassium salt, also known as Glibenclamide potassium, is a potassium salt of Glibenclamide . It exists in anhydrous and hydrate forms, with higher solubility compared to pure Glibenclamide . It’s an important drug for type 2 diabetes and helps control blood sugar levels .

Chemical Reactions Analysis

Glyburide potassium salt is a sulfonylurea receptor 1 (SUR1) inhibitor linked to ATP-sensitive potassium channel Kir6.2 . It’s metabolized mainly by CYP3A4, followed by CYP2C9, CYP2C19, CYP3A7, and CYP3A5 .Scientific Research Applications

1. Cardiac Effects

Glyburide, a blocker of adenosine triphosphate (ATP) sensitive potassium (K+) channels, has been studied for its effects on the cardiac system. In one study, glyburide was associated with a significant increase in QT interval dispersion (QTd), a marker for increased risk of arrhythmia and sudden cardiac death (Najeed et al., 2002). Another study found that glyburide reduced the rise of extracellular potassium levels and intramyocardial delay during the early phase of acute ischemia, potentially attenuating the electrophysiologic consequences of ischemia (Bekheit et al., 1990).

2. Metabolic Effects

Glyburide's role in influencing myocardial oxygen pressure has been observed. A study demonstrated that glyburide decreases myocardial tissue oxygen pressure (PmO2) in dogs under anesthesia (Hoffman et al., 2003).

3. Vascular Pharmacology

Research has shown that glyburide interacts with various potassium channel openers in vascular tissues. This interaction was explored in isolated rabbit superior artery, indicating a common mechanism underlying the blockade of ATP-sensitive K+ channels (Meisheri et al., 1993).

4. Placental Transfer

The impact of human serum albumin on the transplacental transfer of glyburide has been investigated, highlighting its low transfer across the human placenta and the factors influencing this transfer (Nanovskaya et al., 2006).

5. Central Nervous System Applications

Glyburide has been repurposed for targeting channels in acute central nervous system injury. It is particularly significant in the context of large hemispheric infarction, characterized by edema formation and life-threatening brain swelling (King et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

Glyburide potassium salt continues to be a viable option for adjunctive therapy in managing type 2 diabetes . Future research may focus on improving its bioavailability and solubility, potentially through the use of complexing agents like hydroxybutenyl-β-cyclodextrin . Additionally, its long-term physical stability and flowability could be improved .

properties

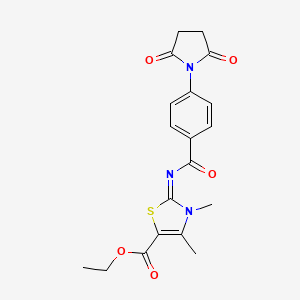

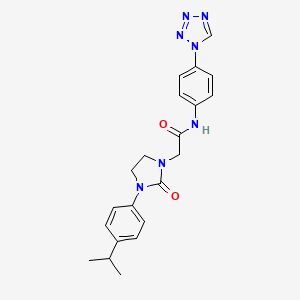

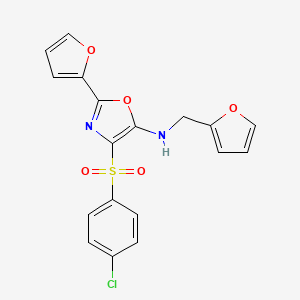

IUPAC Name |

dipotassium;5-chloro-N-[2-[4-[(N-cyclohexyl-C-oxidocarbonimidoyl)sulfamoyl]phenyl]ethyl]-2-methoxybenzenecarboximidate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O5S.2K/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18;;/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29);;/q;2*+1/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYVRWNXZNHAWAH-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=NCCC2=CC=C(C=C2)S(=O)(=O)NC(=NC3CCCCC3)[O-])[O-].[K+].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClK2N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2451475.png)

![1'-(2-(1H-indol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2451476.png)

![[3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2451478.png)

![5-[1-cyclopentyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-N-(4-methylbenzyl)-2-furamide](/img/structure/B2451480.png)

![N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B2451484.png)

![N-(4-ethoxyphenyl)-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2451485.png)

![6-chloro-5-methyl-N-[2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-yl]pyridine-3-sulfonamide](/img/structure/B2451487.png)

![methyl 2-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2451490.png)

![3-(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)propanoic acid](/img/structure/B2451491.png)